molecular formula C14H22N2O5 B2574903 8-[(Tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1160246-82-1

8-[(Tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No. B2574903
CAS RN: 1160246-82-1
M. Wt: 298.339
InChI Key: ACPVMJPEPWZYCK-UHFFFAOYSA-N
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Description

“8-[(Tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid” is a chemical compound with the molecular weight of 285.34 . It is a powder in physical form .


Molecular Structure Analysis

The IUPAC name of this compound is 8-(tert-butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid . The InChI code is 1S/C14H23NO5/c1-13(2,3)20-12(18)15-6-4-14(5-7-19-9-14)10(8-15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 285.34 . It is a powder in physical form . The storage temperature is room temperature .

Scientific Research Applications

Supramolecular Arrangements

The compound has been used in the study of supramolecular arrangements, particularly in relation to cyclohexane-spirohydantoin derivatives. These studies discuss the relationship between molecular and crystal structures, emphasizing the role of substituents on the cyclohexane ring in forming supramolecular structures (Graus et al., 2010).

Synthesis and Conformational Analysis

This compound has been synthesized and analyzed for its conformational properties. It is used as a constrained surrogate for certain dipeptides in peptide synthesis, contributing to the understanding of peptide structure and function (Fernandez et al., 2002).

Stereochemistry Analysis

The compound has facilitated stereochemistry studies, particularly in understanding the relative configuration of spirodecanes. These studies use NMR techniques to analyze the stereochemistry of compounds with similar structures (Guerrero-Alvarez et al., 2004).

Spirocyclic Compound Synthesis

This chemical is crucial in the synthesis of spirocyclic compounds, which have potential applications in creating biologically active heterocyclic compounds. The synthesis processes and reaction pathways have been explored in detail (Moskalenko & Boev, 2012).

Safety and Hazards

The compound has a GHS07 pictogram . The signal word is "Warning" . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-[(Tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid' involves the protection of the amine group, followed by the formation of the spirocyclic ring system and subsequent deprotection of the amine group.", "Starting Materials": [ "2,3-diaminobutane", "tert-butyl chloroformate", "triethylamine", "acetic anhydride", "sodium bicarbonate", "methanol", "water", "ethyl acetate", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Protection of the amine group with tert-butyl chloroformate and triethylamine in ethyl acetate", "Formation of the spirocyclic ring system by reaction with acetic anhydride and sodium bicarbonate in methanol", "Deprotection of the amine group with hydrochloric acid in water", "Neutralization of the solution with sodium hydroxide" ] }

CAS RN

1160246-82-1

Molecular Formula

C14H22N2O5

Molecular Weight

298.339

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid

InChI

InChI=1S/C14H22N2O5/c1-13(2,3)21-12(20)16-6-4-14(5-7-16)8-9(11(18)19)10(17)15-14/h9H,4-8H2,1-3H3,(H,15,17)(H,18,19)

InChI Key

ACPVMJPEPWZYCK-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C(=O)N2)C(=O)O

solubility

not available

Origin of Product

United States

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